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Compound of Interest

Compound Name: Isoquinolin-5-ol

Cat. No.: B118818

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Isoquinolin-5-ol (CAS No: 2439-04-5), a crucial heterocyclic compound with applications in
medicinal chemistry and materials science. This document outlines its mass spectrometry and
infrared spectroscopy characteristics and provides standardized protocols for acquiring such
data.

Spectroscopic Data of Isoquinolin-5-ol

The structural elucidation and confirmation of Isoquinolin-5-ol rely on a combination of
spectroscopic techniques. Below is a summary of the available mass spectrometry and infrared
spectroscopy data.

Mass Spectrometry (MS)

Mass spectrometry of Isoquinolin-5-ol confirms its molecular weight and provides insights into
its fragmentation patterns under electron ionization (El). The molecular formula is CoH7NO,
with a molecular weight of approximately 145.16 g/mol .
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m/z Relative Intensity Assignment

145 High [M]* (Molecular lon)
117 High [M-COJ*

89 Moderate Further Fragmentation

Table 1: Key mass spectrometry data for Isoquinolin-5-ol.

Infrared (IR) Spectroscopy

The infrared spectrum of Isoquinolin-5-ol reveals the presence of its key functional groups.
The data presented here is based on Attenuated Total Reflectance (ATR) Fourier-Transform
Infrared (FTIR) spectroscopy.

Wavenumber (cm~?) Intensity Vibrational Mode
3400-3200 Broad, Strong O-H stretch (Phenolic)
3100-3000 Medium Aromatic C-H stretch

C=C and C=N stretching

1650-1500 Medium-Strong o
(Aromatic rings)
1300-1200 Strong C-O stretch (Phenolic)
. Aromatic C-H out-of-plane
Below 900 Medium-Strong

bending

Table 2: Characteristic infrared absorption bands for Isoquinolin-5-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and 3C NMR data for Isoquinolin-5-ol are not readily available in publicly
accessible spectroscopic databases. The acquisition of this data would be a valuable
contribution to the chemical community.
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Chemical Shift (3, o Coupling Constant
Proton Multiplicity
ppm) (J, Hz)

Data not available

Table 3: H NMR Data for Isoquinolin-5-ol.

Carbon Chemical Shift (3, ppm)

Data not available

Table 4: 13C NMR Data for Isoquinolin-5-ol.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for the analysis of a solid, aromatic heterocyclic
compound like Isoquinolin-5-ol.

e Sample Preparation:

o

Accurately weigh 5-10 mg of the solid Isoquinolin-5-ol sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs) in a clean, dry vial.

o To ensure homogeneity and remove any particulate matter, filter the solution through a
small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR
tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if
guantitative analysis or a precise chemical shift reference is required.
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o Securely cap the NMR tube.

e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

o For 3C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be
necessary due to the low natural abundance of 13C.

Attenuated Total Reflectance Infrared (ATR-IR)
Spectroscopy

ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.[1][2]
e Instrument and Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.[1]

o Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.[3]
o Data Acquisition:

o Place a small amount (a few milligrams) of the solid Isoquinolin-5-ol powder onto the
center of the ATR crystal.[1]

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal surface. Consistent pressure is important for reproducibility.[3]
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o Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio.[3]

o After data collection, clean the ATR crystal thoroughly.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and thermally stable compounds like
Isoquinolin-5-ol.[4]

e Sample Preparation:

o Prepare a dilute solution of Isoquinolin-5-ol (approximately 1 mg/mL) in a volatile organic
solvent such as dichloromethane or ethyl acetate.[4]

o Transfer the solution to a 2 mL GC vial.
e Instrument Setup:

o Set the GC oven temperature program. A typical program might start at a lower
temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher
temperature (e.g., 250°C) to ensure elution of the compound.

o The injector temperature should be high enough to ensure rapid volatilization of the
sample (e.g., 250°C).

o Use a suitable capillary column, such as a DB-5ms or HP-5ms.

o Set the mass spectrometer to scan a mass range appropriate for the compound (e.g., m/z
40-400). Electron ionization (El) at 70 eV is a standard method.[5]

o Data Acquisition and Analysis:
o Inject a small volume (typically 1 uL) of the sample solution into the GC.

o The separated components from the GC column will enter the mass spectrometer, where
they are ionized and fragmented.
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o The resulting mass spectrum can be analyzed to identify the molecular ion peak and
characteristic fragment ions.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel or synthesized chemical compound.
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A generalized workflow for the spectroscopic characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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